Predicted Aqueous Solubility: Oxalate Salt vs. Free Base
In silico prediction using the ESOL topological method estimates the aqueous solubility of the (7S,8aR)-oxalate salt at 49,300 mg/mL (Log S = 2.33), classifying it as 'Highly soluble' . The free base counterpart, lacking the ionizable oxalate moiety, is expected to possess markedly lower aqueous solubility. Although experimental head-to-head solubility data for the free base are not publicly available, the ESOL method's Log S scale provides a quantitative threshold: the oxalate salt already resides in the 'Highly soluble' regime, while neutral heterocycles of comparable Log P typically fall below the 'Moderately soluble' boundary (Log S < -4). This differential is critical for in vitro assay preparation and for achieving consistent dissolution in aqueous dosing media.
| Evidence Dimension | Aqueous solubility (Log S; mg/mL) |
|---|---|
| Target Compound Data | Log S (ESOL) = 2.33; 49,300 mg/mL (predicted) |
| Comparator Or Baseline | Free base (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol: no measured data available; expected lower solubility based on neutral heterocycle Log S prediction |
| Quantified Difference | Cannot be precisely quantified due to absence of measured free-base solubility; however, target compound is predicted to be in the 'Highly soluble' class. |
| Conditions | In silico ESOL method (Delaney JS. 2004); temperature 25 °C (implicit) |
Why This Matters
High aqueous solubility enables reliable dissolution in biological assay buffers and simplifies formulation for in vitro pharmacology, reducing the risk of precipitation that can confound IC50 determinations.
